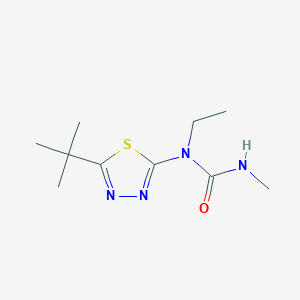

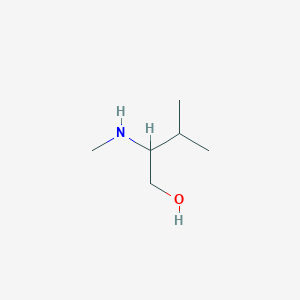

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

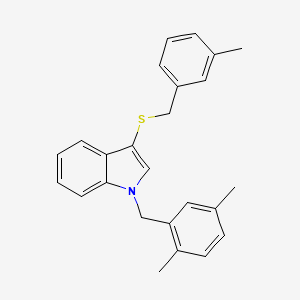

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TAK-659 and is primarily used as an inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the regulation of immune cell signaling, and its inhibition can lead to the suppression of immune responses, making TAK-659 a promising candidate for the treatment of various autoimmune diseases and cancers.

Scientific Research Applications

Corrosion Inhibition

- Mannich bases, including morpholino derivatives, have been synthesized and examined for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated significant inhibition efficiency, attributed to their adsorption on the metal surface, following Langmuir's adsorption isotherm. The study highlights the relationship between molecular structure and corrosion inhibition efficiency, providing insights into the design of effective corrosion inhibitors (Jeeva et al., 2015).

Antiacetylcholinesterase Activity

- A series of urea derivatives has been synthesized and assessed for their antiacetylcholinesterase activity. This work aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. The findings show that certain urea derivatives exhibit high inhibitory activities, contributing to the development of treatments for diseases associated with acetylcholinesterase dysfunction (Vidaluc et al., 1995).

Synthesis of Dihydropyrimidinone Derivatives

- Dihydropyrimidinone derivatives containing morpholine moiety have been synthesized through a one-pot Biginelli reaction. These compounds were obtained by reacting enaminones with urea and different substituted benzaldehydes, demonstrating a simple and efficient method for producing dihydropyrimidinones with potential pharmacological activities (Bhat et al., 2018).

PI3K-AKT-mTOR Pathway Inhibition

- Research has identified a potent non-nitrogen containing morpholine isostere that serves as a dual inhibitor of mTORC1 and mTORC2, crucial components in the PI3K-AKT-mTOR pathway. This discovery has implications for the development of new therapeutic agents targeting cancer and other diseases related to the deregulation of this pathway (Hobbs et al., 2019).

Imaging Agent for Parkinson's Disease

- A new potential PET agent, [11C]HG-10-102-01, has been synthesized for imaging the LRRK2 enzyme in Parkinson's disease. This compound, developed through a series of chemical transformations, demonstrates the potential for advancing diagnostic capabilities in neurodegenerative diseases (Wang et al., 2017).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-13-4-2-3-5-14(13)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-24-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRWGBQSZWPOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)

![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2821608.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)

![benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2821621.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821622.png)

![3-Chloro-5-methoxy-N-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2821623.png)